

# pG106K Plasmid in E. coli: A Technical Guide to Copy Number and Replication

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This in-depth technical guide provides a comprehensive overview of the **pG106K** plasmid, with a specific focus on its copy number in *Escherichia coli*. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological processes.

## Introduction to pG106K

The **pG106K** plasmid is an *E. coli*-*Bacteroides* shuttle vector, designed for the genetic manipulation of both bacterial species. Its architecture is a composite of two distinct plasmid backbones: pUC19 and pYH420. This dual nature allows for replication and selection in both Gram-negative hosts. The pUC19 backbone confers a high copy number replication origin (ColE1 type) for propagation in *E. coli*, while the pYH420 backbone, derived from *Porphyromonas asaccharolytica*, enables its maintenance in *Bacteroides* species. While Addgene describes **pG106K** as a "low copy" plasmid, this is likely a reflection of its shuttle vector functionality, particularly its low copy number in *Bacteroides*. In *E. coli*, the replication is governed by the pUC19 origin.

## Quantitative Data on Plasmid Copy Number

Direct quantitative data for the precise copy number of **pG106K** in *E. coli* is not readily available in the public domain. However, we can infer its likely copy number range by examining its parent vectors and related constructs.

Plasmid	Host Organism	Origin of Replication	Reported Copy Number	Reference(s)
pG106K	E. coli	ColE1 (from pUC19)	Described as "Low Copy"	Addgene Plasmid #191377
pUC19	E. coli	ColE1 (mutated pMB1)	High Copy (500-700 copies/cell)	[Sourced from multiple references]
pYH420	P. asaccharolytica	pYH420 ori	Not specified	Jones et al., 2020[1]
pG108 (related shuttle vector)	E. coli	ColE1 (from pUC19)	Very High Copy	Jones et al., 2020[1]
pG108 (related shuttle vector)	B. thetaiotaomicron	pYH420 ori	Low Copy (~6 copies/cell)	Jones et al., 2020[1]
pG108 (related shuttle vector)	P. gingivalis	pYH420 ori	Very Low Copy (~1-2 copies/cell)	Jones et al., 2020[1]

The high copy number of the related shuttle vector pG108 in E. coli suggests that the ColE1 origin from pUC19 is fully functional in this context. The "low copy" designation for **pG106K** on Addgene may be a general classification for shuttle vectors or could indicate that specific elements within the **pG106K** construct lead to a lower copy number in E. coli compared to its pUC19 parent. To ascertain the precise copy number of **pG106K** in a specific E. coli strain and under particular experimental conditions, it is essential to perform a quantitative determination.

## Experimental Protocols for Plasmid Copy Number Determination

The two most common and accurate methods for determining plasmid copy number are quantitative PCR (qPCR) and droplet digital PCR (ddPCR).

### Quantitative PCR (qPCR) Protocol

This protocol outlines the relative quantification method for determining plasmid copy number.

### 3.1.1. Principle

The copy number is determined by comparing the amplification of a single-copy gene on the plasmid with a single-copy gene on the bacterial chromosome. The ratio of these two values, after accounting for amplification efficiencies, provides the plasmid copy number per chromosome.

### 3.1.2. Materials

- E. coli strain containing the **pG106K** plasmid
- Genomic DNA and plasmid DNA purification kits
- Primers specific for a single-copy gene on **pG106K** (e.g., targeting the kanamycin resistance gene, aph)
- Primers specific for a single-copy gene on the E. coli chromosome (e.g., dxs)
- qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
- qPCR instrument
- Nuclease-free water

### 3.1.3. Methodology

- Primer Design and Validation:
  - Design primers for the plasmid and chromosomal target genes with similar melting temperatures ( $T_m$ ) and product sizes (typically 80-200 bp).
  - Validate primer specificity through melt curve analysis and gel electrophoresis to ensure a single amplicon of the correct size is produced.
  - Determine the amplification efficiency of each primer pair by generating a standard curve with a serial dilution of template DNA. The efficiency (E) is calculated from the slope of the standard curve using the formula:  $E = 10^{(-1/\text{slope})}$ .

- DNA Extraction:
  - Culture the E. coli strain harboring **pG106K** to the desired growth phase (e.g., mid-logarithmic phase).
  - Isolate total DNA (containing both chromosomal and plasmid DNA) from a known number of cells or a fixed volume of culture. Ensure the extraction method does not bias the recovery of plasmid versus chromosomal DNA.
- qPCR Reaction Setup:
  - Prepare qPCR reactions in triplicate for each sample and each primer pair.
  - Include a no-template control (NTC) for each primer pair to check for contamination.
  - A typical reaction mixture (20  $\mu$ L) includes:
    - 10  $\mu$ L of 2x qPCR master mix
    - 1  $\mu$ L of forward primer (10  $\mu$ M)
    - 1  $\mu$ L of reverse primer (10  $\mu$ M)
    - 1-5  $\mu$ L of template DNA (e.g., 1-10 ng of total DNA)
    - Nuclease-free water to a final volume of 20  $\mu$ L.
- qPCR Cycling Conditions:
  - A typical qPCR program includes:
    - Initial denaturation: 95°C for 5-10 minutes
    - 40 cycles of:
      - Denaturation: 95°C for 15 seconds
      - Annealing/Extension: 60°C for 1 minute

- Melt curve analysis.
- Data Analysis:
  - Determine the threshold cycle (Ct) value for each reaction.
  - Calculate the plasmid copy number using the following formula, which accounts for differing amplification efficiencies:  $\text{Copy Number} = (E_{\text{chromo}}^{\text{Ct}_{\text{chromo}}}) / (E_{\text{plasmid}}^{\text{Ct}_{\text{plasmid}}})$ 
    - Where  $E_{\text{chromo}}$  and  $E_{\text{plasmid}}$  are the amplification efficiencies of the chromosomal and plasmid primer pairs, respectively.
    - $\text{Ct}_{\text{chromo}}$  and  $\text{Ct}_{\text{plasmid}}$  are the threshold cycle values for the chromosomal and plasmid targets, respectively.

## Droplet Digital PCR (ddPCR) Protocol

### 3.2.1. Principle

ddPCR provides an absolute quantification of target DNA molecules without the need for a standard curve. The PCR reaction is partitioned into thousands of nanoliter-sized droplets. After amplification, droplets containing the target DNA are fluorescently labeled and counted. The copy number is determined from the ratio of plasmid-positive droplets to chromosome-positive droplets.

### 3.2.2. Materials

- Same as for qPCR, with the addition of:
- ddPCR supermix for probes or EvaGreen
- Droplet generation oil
- ddPCR-specific cartridges and gaskets
- Droplet generator

- Droplet reader

### 3.2.3. Methodology

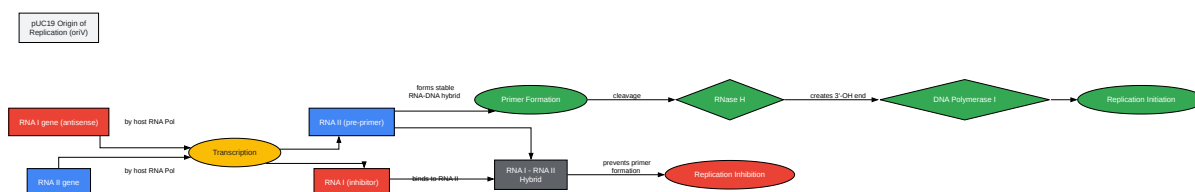
- Assay Design:
  - Design primers and probes (for probe-based ddPCR) or just primers (for EvaGreen-based ddPCR) for the plasmid and chromosomal target genes.
- DNA Preparation:
  - Isolate total DNA as described for the qPCR protocol.
  - It is often necessary to digest the genomic DNA with a restriction enzyme that does not cut within the amplicons to ensure random partitioning of the DNA into droplets.
- ddPCR Reaction Setup:
  - Prepare the ddPCR reaction mix. A typical 20  $\mu$ L reaction includes:
    - 10  $\mu$ L of 2x ddPCR supermix
    - 2  $\mu$ L of 20x primer/probe mix for the plasmid target
    - 2  $\mu$ L of 20x primer/probe mix for the chromosomal target (for duplex reactions)
    - 1-5  $\mu$ L of digested total DNA
    - Nuclease-free water to a final volume of 20  $\mu$ L.
- Droplet Generation:
  - Load the ddPCR reaction mix and droplet generation oil into the appropriate cartridge.
  - Generate droplets using the droplet generator according to the manufacturer's instructions.
- PCR Amplification:

- Transfer the droplets to a 96-well PCR plate and seal it.
- Perform PCR amplification using a thermal cycler with cycling conditions similar to qPCR.
- Droplet Reading and Data Analysis:
  - Read the fluorescence of each individual droplet using the droplet reader.
  - The software will determine the number of positive and negative droplets for each target.
  - The concentration (copies/ $\mu$ L) of the plasmid and chromosomal DNA is calculated based on Poisson statistics.
  - The plasmid copy number is the ratio of the plasmid DNA concentration to the chromosomal DNA concentration.

## Signaling Pathways and Experimental Workflows

### ColE1-type Plasmid Replication Control

The replication of **pG106K** in *E. coli* is controlled by the ColE1-type origin of replication derived from pUC19. This is a well-characterized mechanism involving two RNA molecules: RNA II, which acts as a primer for DNA synthesis, and RNA I, an antisense RNA that inhibits replication.

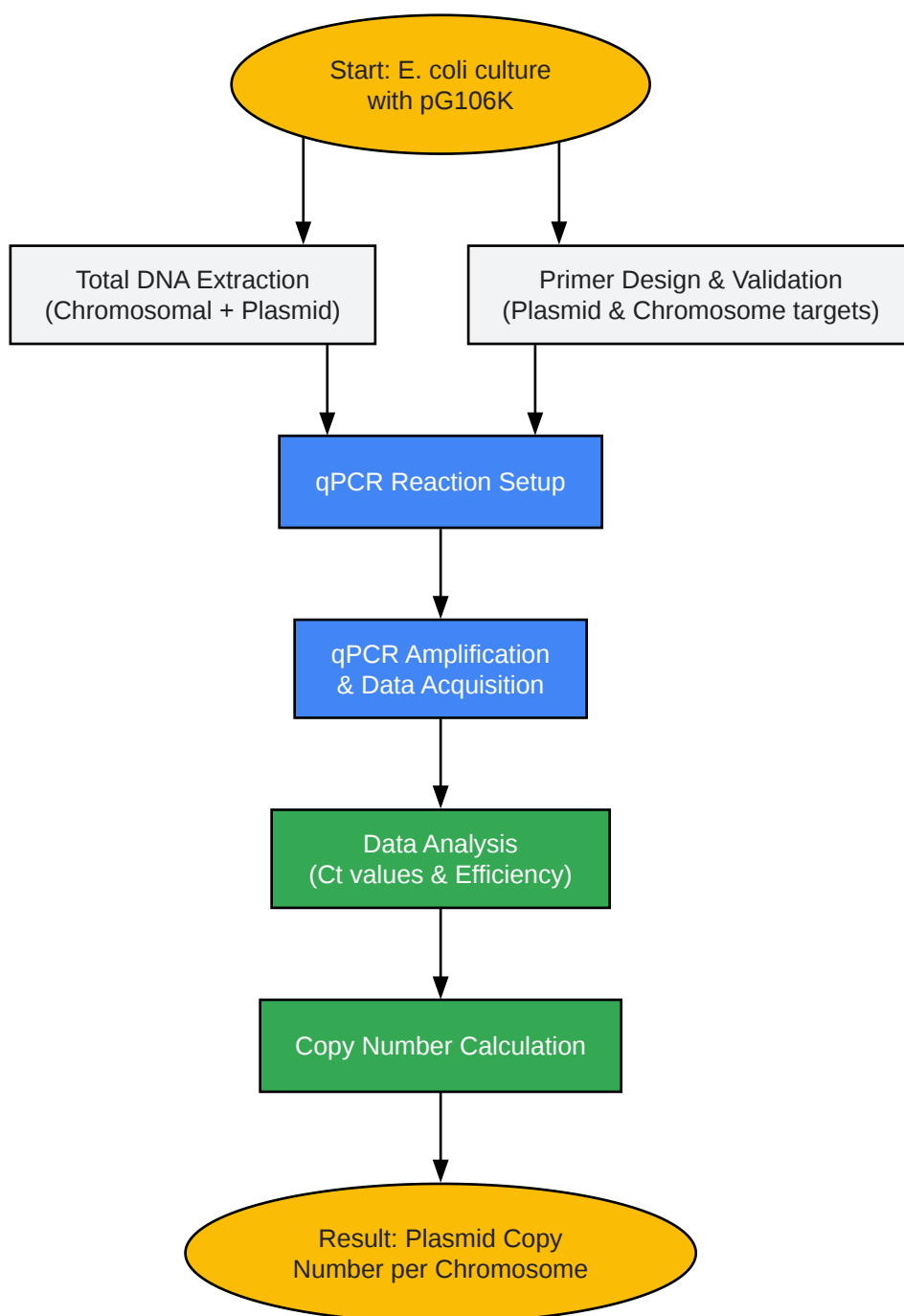


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Caption: ColE1-type plasmid replication control mechanism.

## qPCR Experimental Workflow

The following diagram illustrates the key steps in determining plasmid copy number using qPCR.



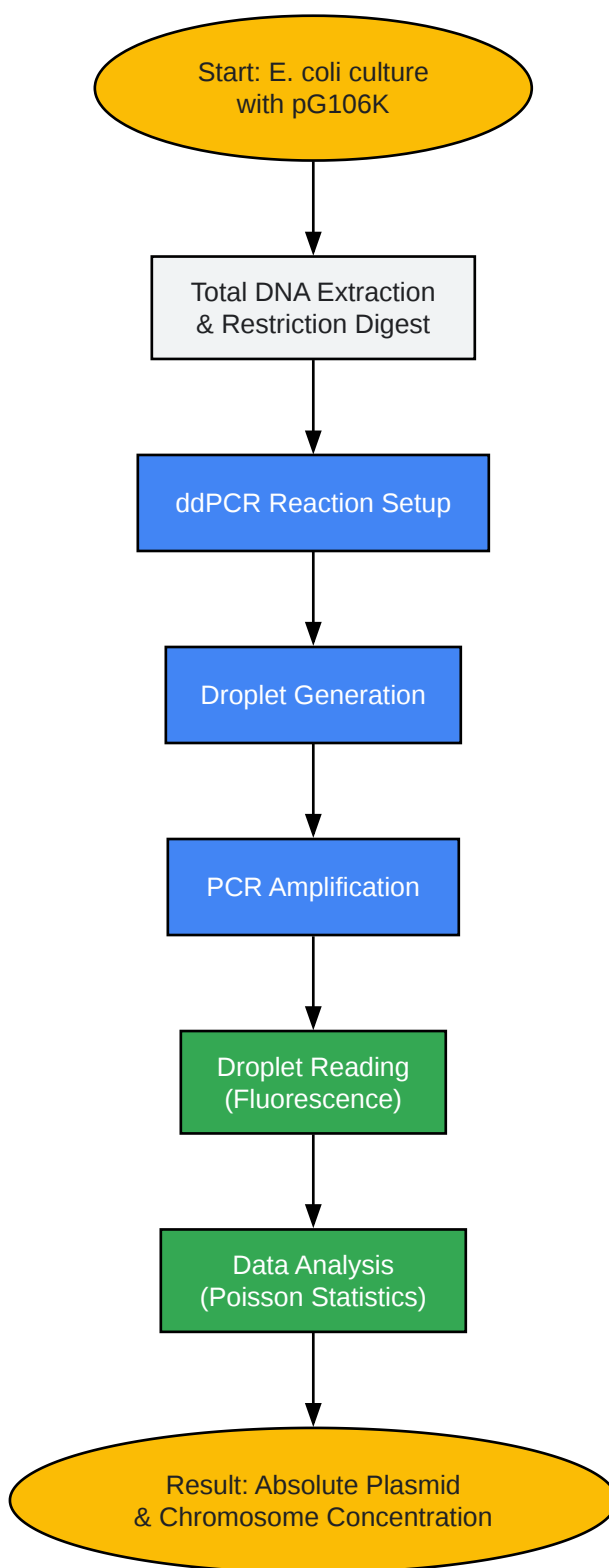


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Caption: Workflow for plasmid copy number determination by qPCR.

## ddPCR Experimental Workflow

The following diagram outlines the workflow for determining plasmid copy number using ddPCR.



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Caption: Workflow for plasmid copy number determination by ddPCR.

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## References

- 1. Sequence and characterization of shuttle vectors for molecular cloning in *Porphyromonas*, *Bacteroides* and related bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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